molecular formula C17H25N3O3 B12165190 N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide

Cat. No.: B12165190
M. Wt: 319.4 g/mol
InChI Key: XZWMZMUPFGXKAD-UHFFFAOYSA-N
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Description

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide, often referred to as “Compound X” , is a synthetic organic molecule. Its structure combines a spirocyclic diazaspiro[4.4]nonane core with an acetamide functional group. The compound’s unique arrangement of atoms contributes to its diverse applications in various scientific fields.

Preparation Methods

Synthesis Routes: Several synthetic routes exist for Compound X, but one common approach involves the following steps:

    Spirocyclization: Start with a suitable precursor containing a diazaspiro[4.4]nonane scaffold. Cyclize it using appropriate reagents and conditions to form the spirocyclic core.

    Functionalization: Introduce the acetamide group by reacting the spirocyclic intermediate with acetic anhydride or acetyl chloride.

    Cyclohexene Incorporation: The cyclohexene moiety is introduced via an ene reaction, where the double bond in cyclohexene adds across the spirocyclic ring.

    Purification: Purify the compound through column chromatography or recrystallization.

Industrial Production: In industry, Compound X is synthesized on a larger scale using continuous flow reactors or batch processes. These methods ensure efficient production while maintaining purity.

Chemical Reactions Analysis

Compound X undergoes various chemical reactions:

    Oxidation: Oxidation of the cyclohexene double bond yields a corresponding diol.

    Reduction: Reduction of the carbonyl group leads to the formation of the corresponding alcohol.

    Substitution: The acetamide group can be substituted with other functional groups.

    Cyclization: Intramolecular cyclization reactions can occur due to the spirocyclic core.

Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and Lewis acids (e.g., BF₃·Et₂O).

Scientific Research Applications

Compound X finds applications in:

    Medicinal Chemistry: It exhibits promising bioactivity, making it a potential drug candidate. Researchers investigate its effects on specific molecular targets.

    Materials Science: Its unique spirocyclic structure inspires the design of novel materials, such as polymers or supramolecular assemblies.

    Catalysis: Compound X can serve as a catalyst in certain reactions due to its functional groups.

Mechanism of Action

The exact mechanism by which Compound X exerts its effects remains an active area of research. It likely interacts with cellular receptors or enzymes, modulating biological pathways. Further studies are needed to elucidate its precise targets.

Comparison with Similar Compounds

Compound X stands out due to its spirocyclic core and acetamide functionality. Similar compounds include Compound Y) and Compound Z), but their structures lack the same unique combination found in Compound X.

Properties

Molecular Formula

C17H25N3O3

Molecular Weight

319.4 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide

InChI

InChI=1S/C17H25N3O3/c21-14(18-11-8-13-6-2-1-3-7-13)12-20-15(22)17(19-16(20)23)9-4-5-10-17/h6H,1-5,7-12H2,(H,18,21)(H,19,23)

InChI Key

XZWMZMUPFGXKAD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCNC(=O)CN2C(=O)C3(CCCC3)NC2=O

Origin of Product

United States

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